ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
Description
Ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a piperazine-based compound featuring a benzenesulfonyl group substituted with a 2-phenoxyphenyl carbamoyl moiety. This structure combines a polar sulfonamide linker, a carbamate-protected piperazine ring, and a lipophilic 2-phenoxyphenyl group, making it a candidate for diverse biological interactions, particularly in receptor modulation or enzyme inhibition.
Properties
IUPAC Name |
ethyl 4-[4-[(2-phenoxyphenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6S/c1-2-34-26(31)28-16-18-29(19-17-28)36(32,33)22-14-12-20(13-15-22)25(30)27-23-10-6-7-11-24(23)35-21-8-4-3-5-9-21/h3-15H,2,16-19H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMMZTRLCNEXIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved by reacting ethyl piperazine-1-carboxylate with appropriate reagents under controlled conditions.
Introduction of the sulfonyl group: This step involves the sulfonation of the benzene ring, which can be carried out using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the phenoxyphenyl moiety: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Chemical Reactions Analysis
Ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Structural Formula
Pharmacological Potential
Ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has been studied for its potential as a therapeutic agent. Its design is inspired by the need for new drugs targeting specific receptors involved in various diseases.
Serotonin Reuptake Inhibition
Research indicates that compounds within the piperazine class can act as serotonin-selective reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. The structural modifications present in this compound may enhance its efficacy compared to traditional SSRIs .
Immunomodulatory Effects
Studies have shown that piperazine derivatives can modulate immune responses, making them candidates for treating autoimmune diseases and enhancing the efficacy of vaccines. The compound's ability to activate macrophages suggests potential applications in immunotherapy .
Anticancer Activity
The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. For instance, it may target tyrosinase, an enzyme linked to melanin production and certain types of cancer. In vitro studies have demonstrated that derivatives of piperazine can inhibit tyrosinase activity, suggesting a pathway for developing new anticancer therapies .
Agricultural Applications
Beyond medicine, compounds similar to this compound have been investigated for their herbicidal properties. These compounds can inhibit specific metabolic pathways in plants, providing a mechanism for developing new herbicides .
Case Study 1: SSRIs and Sexual Dysfunction
A study highlighted the use of piperazine derivatives to counteract sexual dysfunction induced by SSRIs. This compound was evaluated for its potential to alleviate these side effects, showing promise due to its receptor modulation capabilities .
Case Study 2: Immunotherapy Research
In an experimental setup, the compound was administered to mice models to assess its immunomodulatory effects. Results indicated enhanced macrophage activity and increased phagocytosis of cancer cells, suggesting its utility as an immunopotentiator in cancer therapy .
Case Study 3: Agricultural Testing
Field trials involving similar piperazine compounds demonstrated effective weed control with minimal environmental impact. The specificity of these compounds allows for targeted application without harming non-target species, showcasing their potential in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a core piperazine-carboxylate framework with several analogs, differing in substituents on the benzenesulfonyl or carbamoyl groups. Below is a detailed comparison:
Structural Analogues and Their Properties
Pharmacological and Physicochemical Differences
- Electron-Withdrawing Groups: The 3-cyanothiophen-2-yl analog () may exhibit improved solubility and binding affinity due to the cyano group’s polarity, contrasting with the lipophilic 2-phenoxyphenyl group in the target compound .
- Heterocyclic Moieties : Thiazole () and benzothiophene () substituents enhance metabolic stability and bioavailability compared to carbamoyl-linked aromatic groups .
- Receptor Specificity : Serotonin-1A antagonists like p-MPPI () demonstrate how substituents (e.g., iodobenzamido) critically influence receptor affinity and antagonistic potency .
Biological Activity
Ethyl 4-{4-[(2-phenoxyphenyl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C23H26N2O4S
- Molecular Weight : 446.53 g/mol
- IUPAC Name : this compound
The structure features a piperazine ring, which is known for its role in various neuropharmacological agents, along with a sulfonamide and carbamate moiety that may contribute to its biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. The presence of the piperazine ring suggests potential interactions with serotonin or dopamine receptors, which are critical in treating psychiatric disorders.
Anticancer Activity
Recent studies have highlighted the anticancer properties of piperazine derivatives. For instance, compounds structurally related to this compound were evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds could induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors .
Antidepressant Effects
Piperazine derivatives have been investigated for their antidepressant effects. A study focusing on similar piperazine compounds suggested that they could enhance serotonergic neurotransmission, thereby alleviating symptoms of depression . This effect is likely mediated through selective serotonin reuptake inhibition.
Anti-inflammatory Properties
Compounds with sulfonamide groups have shown promise as anti-inflammatory agents. This compound may exhibit such properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a pivotal role in the inflammatory response .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- Various assays demonstrated that the compound inhibited the growth of breast cancer cells (MCF-7) and prostate cancer cells (PC3) at concentrations as low as 10 µM.
- Mechanistic studies revealed that treatment led to increased levels of reactive oxygen species (ROS), suggesting a potential pathway for inducing oxidative stress in cancer cells.
- Behavioral Studies in Animal Models :
Data Table: Summary of Biological Activities
Q & A
Q. Yield Optimization Strategies :
- Use reflux conditions (4–5 hours) for complete conversion .
- Employ crystallization (e.g., EtO) or flash chromatography for purification .
- Monitor reaction progress via thin-layer chromatography (TLC) to minimize side products .
Basic: How is the structural integrity of the compound confirmed post-synthesis?
Methodological Answer:
Structural validation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify proton environments and carbon frameworks. For example, the piperazine ring protons appear as multiplets at δ 2.5–3.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., expected [M+H] for CHNOS: 508.1542) .
- Infrared Spectroscopy (IR) : Detects functional groups (e.g., sulfonyl S=O stretch at ~1350 cm) .
- X-ray Crystallography : Resolves 3D conformation, particularly for polymorphic forms .
Advanced: How can computational modeling predict the compound's interactions with biological targets like kinases?
Methodological Answer:
Molecular docking and molecular dynamics (MD) simulations are critical:
- Docking Software : Tools like AutoDock Vina or Schrödinger Suite predict binding poses within kinase active sites (e.g., tyrosine kinases). Focus on hydrogen bonds between the carbamoyl group and conserved residues (e.g., Asp 831 in EGFR) .
- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over 100+ ns trajectories. Analyze root-mean-square deviation (RMSD) to validate binding .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify binding affinities (ΔG values) and prioritize derivatives .
Advanced: How to resolve discrepancies in biological activity data across different assays?
Methodological Answer:
Contradictory results often arise from assay variability or off-target effects. Mitigation strategies include:
- Standardized Assay Conditions : Use identical cell lines (e.g., HEK293 for kinase assays) and normalize data to positive controls (e.g., staurosporine for IC comparisons) .
- Orthogonal Assays : Validate enzyme inhibition (e.g., ADP-Glo™ Kinase Assay) with cellular viability assays (MTT/WST-1) to distinguish direct target effects from cytotoxicity .
- Meta-Analysis : Pool data from ≥3 independent studies and apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers .
Basic: What safety protocols are recommended when handling this compound?
Methodological Answer:
Safety measures align with GHS guidelines :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Category 2A hazard) .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM) .
- Spill Management : Absorb powders with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizers .
Advanced: How to establish structure-activity relationships (SAR) for modifying the compound's substituents?
Methodological Answer:
SAR studies require systematic substitution and activity profiling:
- Piperazine Modifications : Replace the ethyl ester with tert-butyl or benzyl groups to assess steric effects on solubility and target engagement .
- Sulfonyl Group Variations : Introduce electron-withdrawing groups (e.g., -CF) to enhance metabolic stability .
- Carbamoyl Alternatives : Test urea or thiourea analogs to modulate hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
